2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound “2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides in DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyrimidine rings, along with the thio and methyl groups. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyrimidine rings, as well as the thio and methyl groups. The sulfur atom in the thio group could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and pyrimidine rings could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Structural Applications
Methyl 3-amino-1H-indole-2-carboxylates in 5H-pyrimido[5,4-b]indole Derivatives Synthesis Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives, revealing their potential in creating complex organic structures. These derivatives have shown varied reactivity, leading to the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which are then subjected to further alkylation at nitrogen or sulfur atoms. This indicates the compound's utility in organic synthesis and potentially in the development of novel pharmaceuticals (Shestakov et al., 2009).
BET Bromodomain Inhibition 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) is a notable compound synthesized from 9H-pyrimido[4,5-b]indole-containing compounds. It has demonstrated potent inhibition of BET proteins, showing significant antitumor activity in acute leukemia and triple-negative breast cancer models. This compound's synthesis and biological activity underscore the therapeutic potential of 5H-pyrimido[5,4-b]indole derivatives in cancer treatment (Zhao et al., 2017).
Chemical Properties and Reactions
Catalyzed Cascade Cyclization A novel protocol involving Cu(I)-catalyzed and base-promoted [5 + 2 + 1] cascade cyclization has been developed, offering a method to prepare 5H-pyrimido[5,4-b]indole derivatives. This method demonstrates the compound's versatility in chemical synthesis, providing a pathway to generate structurally diverse molecules with high yields (Wu et al., 2022).
Biological Activity and Potential Applications
Adrenergic Receptor Binding A series of derivatives, namely 3-[ω-[4-(4-substituted phenyl)piperazin-1-yl]alkyl]-5H-pyrimido[5,4-b]indole-(1H,3H)-2,4-diones, have been synthesized and tested for their affinity towards α1A, α1B, and α1D adrenergic receptor subtypes. Some compounds displayed significant affinity and selectivity for the α1D-adrenoceptor subtype, suggesting potential pharmacological applications in targeting these receptors (Romeo et al., 2001).
Antioxidant and Antimicrobial Properties Certain synthesized 5H-pyrimido[5,4-b]indole derivatives have exhibited promising antioxidant and antimicrobial activities. This highlights their potential use in developing new therapeutic agents with antioxidant and antimicrobial properties (Saundane et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-12-8-9-13(2)14(10-12)11-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)3/h4-10,21H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCGEVFVRFTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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